(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis approaches for diazabicyclo[3.2.2]nonanones and related compounds often involve multiple steps, including condensation, cyclization, and functionalization reactions. For instance, research demonstrates regio- and diastereoselective synthesis techniques, highlighting the precision required in generating specific molecular configurations (Ehsan Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonanones showcases intricate three-dimensional arrangements. X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures, revealing chair-chair conformations and the spatial orientation of substituents (Michael A. Weber et al., 2001).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including iodolactonization and reactions with phenylmagnesium bromide, displaying a rich chemistry that influences their structural and functional diversity. The synthesis process often incorporates steps like oxidation and condensation to introduce specific functional groups (S. Doronina et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential in Cancer Treatment
The synthesis of (1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one and its derivatives has been explored for their potential in cancer treatment. Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, which showed high σ1 receptor affinity and cell growth inhibition in human tumor cell lines. Particularly notable was their ability to completely stop the cell growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM, indicating a specific target in this cell line. These findings suggest a significant potential for these compounds in cancer therapy (Geiger et al., 2007).
Conformational Studies
The conformation of related diazabicyclanones and diazabicyclanols has been studied, contributing to the understanding of the structural and physical properties of these compounds. Gálvez et al. (1985) conducted a structural and conformational study using various spectroscopic methods and X-ray diffraction. Such studies are vital for understanding the behavior of these compounds in different environments, which is crucial for their application in medicinal chemistry (Gálvez et al., 1985).
Biological Activity and Toxicity
Malmakova et al. (2021) focused on the synthesis of novel derivatives of diazabicyclo compounds, assessing their biological activity and toxicity. They conducted an experimental study of local anesthetic activity and acute toxicity, finding that the compounds exhibited local anesthetic activity and low toxicity. This study highlights the potential for these compounds in developing new anesthetic agents with minimal side effects (Malmakova et al., 2021).
Antimicrobial Applications
Parthiban et al. (2009) synthesized oxime ethers of aza/diazabicycles and evaluated their antimicrobial activity against various pathogens. This study contributes to the understanding of the antimicrobial potential of these compounds, which could be valuable in the development of new antimicrobial agents (Parthiban et al., 2009).
Eigenschaften
IUPAC Name |
(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-18-12-11-17(21(23)25)13-24(14-18)22(26)19-9-5-6-10-20(19)27-15-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIGUAYJKTZNG-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.